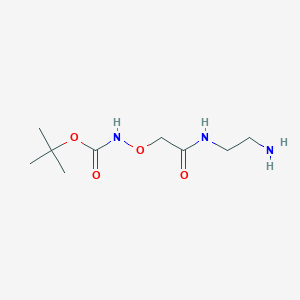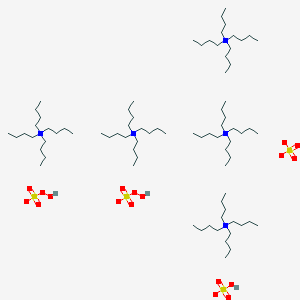
Peldesine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peldesine dihydrochloride is a useful research compound. Its molecular formula is C12H13Cl2N5O and its molecular weight is 314.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Reaction Conditions: Details regarding reaction conditions (temperature, solvents, catalysts, etc.) remain undisclosed.
Industrial Production: Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactions Undergone: BCX 34 may undergo various reactions, including oxidation, reduction, and substitution. precise examples are not documented.
Common Reagents and Conditions: Specific reagents and conditions for BCX 34 reactions are not widely reported.
Major Products: The major products formed during BCX 34 reactions are not explicitly documented.
Scientific Research Applications
Chemistry: BCX 34’s inhibition of PNP makes it relevant for purine metabolism studies.
Biology: Researchers explore BCX 34’s impact on cellular processes, especially in T-cell proliferation.
Medicine: BCX 34 shows potential for cutaneous T-cell lymphoma and psoriasis treatment.
Industry: Industrial applications remain unexplored.
Mechanism of Action
- BCX 34 inhibits PNP, disrupting purine nucleoside breakdown.
- Molecular targets involve PNP enzymes.
- Pathways affected include purine metabolism.
Comparison with Similar Compounds
Similar Compounds: Unfortunately, specific compounds similar to BCX 34 are not mentioned in the available literature.
Uniqueness: BCX 34’s unique features remain to be explored.
Please note that BCX 34’s detailed synthesis and industrial production methods are proprietary or unpublishedFor further insights, consult scientific literature and ongoing studies .
Properties
IUPAC Name |
2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPQOLISXXDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)



![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)



![3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)



![1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)
![trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B8137028.png)
